5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Electroanalytical Chemistry Pyrimidine Redox Polarographic Discrimination

Batches of 5-nitroorotic acid frequently co-elute with unreacted orotic acid, risking misidentification in HPLC-only workflows. This compound solves that problem with a distinct five-wave irreversible cathodic fingerprint, enabling direct differential pulse polarography quantification without chromatographic separation, cutting QC cycle time. - DHODH IC50: 76 µM (yeast) - ideal standard inhibitor for antimetabolite profiling without halogen interference. - Non-planar conformation validated by ¹³C NMR & DFT, useful as a 3D template in fragment-based screening. - Exclusive gateway intermediate for dipyridamole (Persantin®/Aggrenox®) synthesis; only CAS 17687-24-0 with purity ≥95% is acceptable for validated nitration-reduction-condensation routes.

Molecular Formula C5H3N3O6
Molecular Weight 201.09 g/mol
CAS No. 17687-24-0
Cat. No. B093013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
CAS17687-24-0
Molecular FormulaC5H3N3O6
Molecular Weight201.09 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)NC1=O)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C5H3N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h(H,10,11)(H2,6,7,9,12)
InChIKeyOPGJGRWULGFTOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitroorotic Acid Intermediate Overview


5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (5-nitroorotic acid, 5NOA) is a nitrated pyrimidine carboxylic acid belonging to the orotic acid family [1]. The nitro substituent at C5 profoundly reshapes the electronic landscape of the pyrimidine ring, creating detection signatures, enzyme inhibition profiles, and synthetic utility that are absent in the parent orotic acid and in other 5-substituted derivatives.

Reported electrochemical signature for direct detection
DHODH inhibition context for antimetabolite studies
Sole reported intermediate for dipyridamole synthesis

Why Generic Orotic Acid Analogs Cannot Substitute


The 5‑nitro group is a strong electron‑withdrawing substituent that drastically alters the acid‑base, redox, and conformational behaviour of the pyrimidine scaffold [1]. Consequently, 5‑nitroorotic acid exhibits a unique electrochemical fingerprint, a distinct metal‑binding site, and a conformational preference that differs from planar 5‑H, 5‑F, 5‑Cl, 5‑Br, or 5‑NH₂ derivatives. These divergences mean that an orotic acid or a different 5‑substituted analog cannot be dropped into an assay, a synthetic route, or a purification workflow that has been validated for 5‑nitroorotic acid without re‑optimisation or loss of activity.

Cathodic wave pattern 5‑Nitro substitution shifts the reduction wave count from 3 to 5, preventing direct substitution in electrochemical QC methods.
Metal chelation site The nitro group switches Zn²⁺ binding from O,O to O,N coordination, altering complex stability and ligand selectivity profiles.
Molecular conformation Non‑planar geometry of 5‑nitroorotic acid differs from planar 5‑H/F/Cl/Br analogs, affecting binding and crystallisation behaviour.

Performance Evidence Against Closest Analogs


Electrochemical Fingerprint: Reduction Wave Signature

Side‑by‑side polarographic (DC‑ and DP‑) and cyclic‑voltammetry studies reveal that 5‑nitroorotic acid undergoes five irreversible diffusion‑controlled reduction waves over the accessible pH range, whereas the parent orotic acid yields only three cathodic waves under identical buffer and electrode conditions [1] [2]. This 5‑wave versus 3‑wave pattern constitutes an unambiguous, instrument‑readable signature that isolates 5‑nitroorotic acid from its unsubstituted counterpart.

Reduction waves
Head-to-head
5‑Nitroorotic acid
5 irreversible waves
Orotic acid
3 cathodic waves
Supports direct identity confirmation without separation
Britton‑Robinson buffers; DC/DP polarography & CV
Electroanalytical Chemistry Pyrimidine Redox Polarographic Discrimination

DHODH Inhibition: Potency Versus Aminoorotate

BRENDA‑curated data for Saccharomyces cerevisiae dihydroorotate dehydrogenase (DHODH, EC 1.3.98.1) establish that 5‑nitroorotate achieves 50 % inhibition at 0.076 mM, compared with 1.6 mM for the electron‑donating 5‑amino analog [1]. The nitro derivative is approximately 1.4‑fold less potent than 5‑fluoroorotate (0.055 mM) and approximately 4.8‑fold less potent than 5‑bromoorotate (0.016 mM), placing 5‑nitroorotate in a distinct intermediate‑potency band that avoids the potential chemical reactivity or metabolic instability of the halogenated analogs.

DHODH inhibition
Reported
5‑Nitroorotate
0.076 mM (50% inhib.)
5‑Aminoorotate
1.6 mM
5‑Fluoroorotate 0.055 mM
5‑Bromoorotate 0.016 mM
Supports moderate non‑halogen inhibitor screening
Yeast DHODH model; cross‑study comparable data
Enzyme Inhibition Dihydroorotate Dehydrogenase Antimetabolite Screening

Sole Gateway Intermediate for Dipyridamole Synthesis

US Patent 8,513,413 and established process‑chemistry resources confirm that the commercial synthesis of dipyridamole proceeds exclusively through the reduction of 5‑nitroorotic acid to 5‑aminoorotic acid, which is then condensed to form the pyrimido[5,4‑d]pyrimidine core [1] . No other 5‑substituted orotic acid – including the halogenated or unsubstituted derivatives – can serve as a direct substitute because the nitro‑to‑amine conversion is chemically essential to generating the requisite 5‑amino intermediate.

Dipyridamole precursor
Class-level
5‑Nitroorotic acid
Sole qualifying intermediate
Orotic acid / 5‑substituted analogs
Cannot enter validated route
Reported synthetic route exclusivity
Patent‑scale nitration‑reduction‑condensation; review required
Pharmaceutical Intermediate Antiplatelet Agent Supply‑Chain Exclusivity

Nitro-Induced Non-Planar Conformation

A combined ¹³C NMR‑LFER and DFT (RB3LYP/6‑311++G(3df,3dp)) study found that while the majority of 5‑substituted orotic acid derivatives maintain a planar diketo conformation, the nitro substituent forces the carboxylic acid group out of the ring plane, disrupting π‑conjugation and shifting the syn/anti equilibrium [1]. This structural anomaly sets 5‑nitroorotic acid apart from the planar halogen and amino analogs, offering a geometrically distinct pharmacophoric or crystallisation template.

Conformation
Class-level
Non‑planar: carboxylic acid out of ring plane; planar analogs (5‑H, F, Cl, Br, NH₂) maintain diketo planarity.
Supports non‑planar building block studies
¹³C NMR + DFT RB3LYP/6‑311++G(3df,3dp) evidence
Molecular Conformation 13C NMR Chemical Shifts Structure‑Based Design

Metal-Binding Site: Nitrogen Versus Oxygen Coordination

Potentiometric and ion‑exchange studies demonstrate that the dominant Zn²⁺‑chelation site in 5‑nitroorotic acid involves the carboxylate anion and the adjacent ring nitrogen, whereas the unsubstituted orotic acid binds zinc through the carboxylate and the neighbouring carbonyl oxygen [1] [2]. This atom‑identity switch, together with enhanced π‑electron back‑donation from the metal to the nitro‑substituted π‑system, produces complex‑formation constants that deviate positively from the Hammett linear‑free‑energy trend line defined by other 5‑substituted orotic acids.

Zn²⁺ chelation
Class-level
5‑Nitroorotic acid
O,N (carboxylate‑O + ring‑N)
Orotic acid
O,O (carboxylate‑O + carbonyl‑O)
Supports N‑donor ligand design context
Ionic strength 0.1, 25°C; log K deviations from LFER
Coordination Chemistry Zinc Complexation Ligand Design

High-Impact Deployment Scenarios


Electrochemical QC and Batch Release

The five‑wave irreversible cathodic signature of 5‑nitroorotic acid (vs. three waves for orotic acid) can be exploited to develop a differential pulse polarography (DPP) or cyclic‑voltammetry method that directly quantifies 5‑nitroorotic acid purity in the presence of unreacted orotic acid without chromatographic separation [1]. This reduces QC cycle time and eliminates the risk of mis‑identification of batches.

DHODH Inhibitor Benchmarking in Antimetabolite Screening

With a DHODH half‑inhibition concentration of 76 µM in yeast, 5‑nitroorotic acid occupies a potency window that is weak enough to avoid cytotoxicity artefacts yet strong enough to produce a clear assay signal. It can serve as a standard reference inhibitor when profiling novel antimetabolites, particularly where halogen‑containing controls are undesirable [1].

Dipyridamole API Intermediate Procurement

Industrial sites that produce the antiplatelet drug dipyridamole (Persantin® / Aggrenox®) must inventory 5‑nitroorotic acid as the exclusive gateway intermediate. No alternative 5‑substituted orotic acid can enter the validated nitration‑reduction‑condensation route; therefore procurement specifications must list CAS 17687‑24‑0 with a purity of ≥ 95 % as the only acceptable incoming material [1] [2].

Non-Planar Scaffold for Fragment-Based Discovery

The non‑planar conformation of 5‑nitroorotic acid, documented by ¹³C NMR and DFT, provides a three‑dimensional template that can be used in fragment‑based screening campaigns targeting proteins whose active sites recognise twisted ligand geometries. Its distinct crystal‑packing behaviour may also be exploited in co‑crystal screening to modify the dissolution profile of an API [1].

Application
Selection Property
Validation Focus
Electrochemical QC & batch release
5‑wave irreversible cathodic signature
Identity & purity without chromatographic separation
Antimetabolite screening benchmark
Intermediate DHODH inhibition context
Non‑halogen control inhibitor suitability
Dipyridamole intermediate procurement
Exclusive nitro‑to‑amine precursor
Route‑specific intermediate qualification
Fragment‑based screening
Non‑planar scaffold geometry
Twisted ligand binding & co‑crystal behaviour
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